Bemarinone

Description

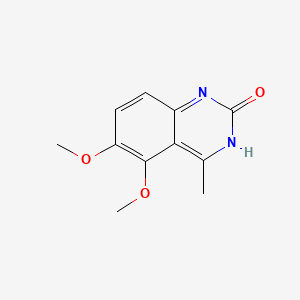

Structure

3D Structure

Properties

CAS No. |

92210-43-0 |

|---|---|

Molecular Formula |

C11H12N2O3 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

5,6-dimethoxy-4-methyl-3H-quinazolin-2-one |

InChI |

InChI=1S/C11H12N2O3/c1-6-9-7(13-11(14)12-6)4-5-8(15-2)10(9)16-3/h4-5H,1-3H3,(H,12,13,14) |

InChI Key |

WVNXGAOAWSQPAL-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC |

Canonical SMILES |

CC1=C2C(=NC(=O)N1)C=CC(=C2OC)OC |

Synonyms |

emarinone bemarinone hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Bemarinone: A Technical Guide on its Chemical Properties, Synthesis, and Cardiotonic Mechanism

This in-depth technical guide provides a comprehensive overview of Bemarinone (ORF 16600), a quinazolinone derivative investigated for its potential in managing congestive heart failure. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, molecular weight, synthesis, and mechanism of action as a selective phosphodiesterase III inhibitor.

Core Chemical and Physical Properties

Bemarinone is a small molecule with the systematic IUPAC name 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂N₂O₃ | [1][2][3] |

| Molecular Weight | 220.23 g/mol | [1][2][3] |

| CAS Number | 101626-69-1 | [4] |

| Appearance | Yellow crystalline solid | [5] |

| Synonyms | ORF 16600, RWJ 16600 | [4] |

Synthesis of Bemarinone

The synthesis of Bemarinone and its analogues generally involves the cyclization of substituted 2-aminoacetophenones. A common and effective method utilizes the reaction of a 2-aminoacetophenone with potassium cyanate in an acidic medium, such as acetic acid. This approach facilitates the formation of the quinazolinone ring system.

For modifications at the 4-position of the quinazoline nucleus, a more versatile strategy involves the formation of an intermediate N1-acyl-N3-phenylurea from a substituted phenyl isocyanate and an appropriate carboxamide. Subsequent ring closure using polyphosphoric acid (PPA) yields the desired 2(1H)-quinazolinone derivative[1].

Experimental Protocol: General Synthesis of 2(1H)-Quinazolinones

-

Preparation of the 2-aminoacetophenone precursor: The appropriately substituted 2-aminoacetophenone is synthesized or obtained commercially. For Bemarinone, this would be 1-(2-amino-4,5-dimethoxyphenyl)ethan-1-one.

-

Cyclization with Potassium Cyanate:

-

Dissolve the 2-aminoacetophenone derivative in glacial acetic acid.

-

Add a molar equivalent of potassium cyanate (KOCN) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2(1H)-quinazolinone.

-

Caption: Mechanism of action of Bemarinone in cardiac and smooth muscle cells.

Clinical Development and Discontinuation

Bemarinone was developed as an orally active cardiotonic agent for the treatment of congestive heart failure. Structure-activity relationship (SAR) studies indicated that the 5,6-dimethoxy-4-methyl substitution pattern on the 2(1H)-quinazolinone scaffold provided potent PDE-III inhibitory activity.[1] In preclinical studies, Bemarinone demonstrated significant positive inotropic and vasodilator effects.

Despite its promising preclinical profile, the clinical development of Bemarinone was discontinued. While the specific reasons for the discontinuation are not extensively detailed in the available literature, it is common for cardiotonic agents of this class to face challenges related to long-term safety, including the potential for arrhythmias and increased mortality in certain patient populations.

Conclusion

Bemarinone is a well-characterized 2(1H)-quinazolinone derivative with a clear mechanism of action as a selective PDE-III inhibitor. Its synthesis is achievable through established chemical routes, and its pharmacological effects on the cardiovascular system are a direct consequence of its ability to increase intracellular cAMP levels. Although it showed initial promise as a treatment for congestive heart failure, its clinical development was ultimately halted. The study of Bemarinone and its analogues has, however, contributed to a greater understanding of the therapeutic potential and challenges associated with PDE-III inhibition in cardiovascular disease.

References

-

Patsnap Synapse. Bemarinone hydrochloride. [Link]

-

Global Substance Registration System (GSRS). BEMARINONE HYDROCHLORIDE. [Link]

-

ChEMBL. Compound: BEMARINONE (CHEMBL29798). [Link]

-

Inxight Drugs. BEMARINONE. [Link]

-

ChEMBL. Compound: BEMARINONE (CHEMBL29798). [Link]

-

MDPI. Quinazolinones, the Winning Horse in Drug Discovery. [Link]

-

National Center for Biotechnology Information. Phosphodiesterase Inhibitors. [Link]

-

ResearchGate. Representing various pharmacological activity of quinazolinone moiety. [Link]

-

Taylor & Francis Online. Quinazolinone – Knowledge and References. [Link]

-

Wikipedia. PDE3 inhibitor. [Link]

-

Patsnap Synapse. What is the mechanism of Vesnarinone? [Link]

-

National Center for Biotechnology Information. Phosphodiesterase Inhibitors as a Therapeutic Approach to Neuroprotection and Repair. [Link]

-

ChEMBL. Compound: BEMARINONE (CHEMBL29798). [Link]

Sources

- 1. Bemarinone hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Circulatory Failure and Inotropic Drugs – Diagnosis and Treatment - The Anesthesia Guide [anesthguide.com]

- 3. Compound: BEMARINONE (CHEMBL29798) - ChEMBL [ebi.ac.uk]

- 4. snprs.scot.nhs.uk [snprs.scot.nhs.uk]

- 5. researchgate.net [researchgate.net]

Therapeutic Potential of Bemarinone in Heart Failure: A Technical Deep-Dive

Executive Summary

Bemarinone (ORF 16600) represents a significant chapter in the pharmacotherapy of congestive heart failure (CHF). Chemically distinct as a quinazolinone derivative (5,6-dimethoxy-4-methyl-2(1H)-quinazolinone), it functions as a potent, selective inhibitor of Phosphodiesterase Type 3 (PDE3) .

While the clinical landscape of heart failure has evolved towards neurohormonal blockade (beta-blockers, ACE inhibitors, MRAs), Bemarinone remains a critical reference compound for understanding inodilation —the dual mechanism of increasing myocardial contractility (positive inotropy) while reducing vascular resistance (vasodilation). This guide analyzes its molecular pharmacology, hemodynamic profile, and the experimental frameworks used to validate its activity, offering insights for next-generation inotrope development.

Molecular Pharmacology: The Inodilation Pathway[1]

Mechanism of Action

Bemarinone targets the PDE3 isozyme , specifically the PDE3A isoform predominant in cardiac myocytes and vascular smooth muscle. Under normal physiological conditions, PDE3 hydrolyzes cyclic adenosine monophosphate (cAMP) into inactive 5'-AMP.

By inhibiting this degradation, Bemarinone causes an accumulation of intracellular cAMP. This triggers a cascade mediated by Protein Kinase A (PKA) , resulting in two distinct physiological outcomes:[1]

-

Myocardium (Inotropy): PKA phosphorylates L-type

channels and phospholamban, increasing calcium influx and sarcoplasmic reticulum (SR) calcium uptake. This enhances excitation-contraction coupling. -

Vasculature (Vasodilation): In smooth muscle cells, elevated cAMP inhibits Myosin Light Chain Kinase (MLCK), leading to relaxation and reduced systemic vascular resistance (SVR).

Visualization: cAMP-PKA Signaling Axis

The following diagram illustrates the precise intervention point of Bemarinone within the cardiomyocyte signaling network.

Caption: Figure 1. Bemarinone inhibits PDE3-mediated hydrolysis of cAMP, amplifying PKA signaling to enhance calcium handling and contractility.

Preclinical Characterization & Efficacy

Potency and Selectivity

Experimental data positions Bemarinone as a highly potent agent relative to first-generation bipyridines. In isolated cardiac tissue and anesthetized animal models, Bemarinone demonstrates a favorable therapeutic index.

Table 1: Comparative Pharmacological Profile

| Parameter | Bemarinone (ORF 16600) | Amrinone | Milrinone |

| Chemical Class | Quinazolinone | Bipyridine | Bipyridine |

| Relative Potency | ~2x Amrinone | 1.0 (Reference) | ~10-15x Amrinone |

| PDE Selectivity | High (PDE3 >> PDE4) | Moderate | High |

| Hemodynamic Effect | |||

| Thrombocytopenia Risk | Low/Moderate (Structural improvement) | High (Dose-limiting) | Low |

Note: CO = Cardiac Output; PCWP = Pulmonary Capillary Wedge Pressure; SVR = Systemic Vascular Resistance.

Hemodynamic Response

In preclinical canine models of heart failure, intravenous administration of Bemarinone elicits:

-

Rapid onset of positive inotropy (within 5-10 minutes).[2]

-

Dose-dependent reduction in left ventricular end-diastolic pressure (LVEDP).

-

Minimal chronotropy: Unlike pure beta-agonists (e.g., isoproterenol), Bemarinone increases contractility with a proportionally smaller increase in heart rate, improving myocardial oxygen efficiency.

Experimental Protocols for Validation

To study Bemarinone or validate similar PDE3 inhibitors, the following standardized protocols ensure data integrity and reproducibility.

Protocol A: In Vitro PDE3 Inhibition Assay

Objective: Determine the

-

Enzyme Isolation:

-

Homogenize ventricular tissue (canine or guinea pig) in ice-cold buffer (20 mM Tris-HCl, pH 7.5, 2 mM

). -

Centrifuge at 100,000 x g for 60 min.

-

Purify PDE isoforms using DEAE-Sepharose chromatography, eluting with a linear sodium acetate gradient. Identify PDE3 fraction by its high affinity for cAMP and inhibition by cGMP.

-

-

Reaction Setup:

-

Substrate: 1 µM [3H]-cAMP.

-

Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM

. -

Inhibitor: Add Bemarinone at serial dilutions (

M to

-

-

Incubation:

-

Incubate at 30°C for 10 minutes.

-

Terminate reaction by boiling (1 min) or adding snake venom (converts 5'-AMP to adenosine).

-

-

Quantification:

-

Separate reaction products using ion-exchange resin.

-

Measure radioactivity via liquid scintillation counting.

-

-

Analysis:

-

Plot % Inhibition vs. Log[Concentration]. Calculate

using non-linear regression.

-

Protocol B: Ex Vivo Papillary Muscle Contractility

Objective: Assess functional inotropic efficacy.

-

Tissue Preparation:

-

Rapidly excise the heart from an anesthetized guinea pig.

-

Dissect right ventricular papillary muscles in oxygenated Tyrode’s solution.

-

-

Mounting:

-

Mount muscle vertically in an organ bath (37°C, bubbled with 95%

/5% -

Connect to a force-displacement transducer.

-

-

Stimulation:

-

Stimulate via platinum electrodes (square wave, 1 Hz, 5 ms duration, voltage ~10-20% above threshold).

-

-

Drug Challenge:

-

Allow 60 min equilibration.

-

Add Bemarinone cumulatively (0.1 µM to 100 µM).

-

-

Data Capture:

-

Record developed tension (DT) and maximum rate of tension development (

).

-

Visualization: Experimental Workflow

Caption: Figure 2. Workflow for isolating PDE3 and validating Bemarinone potency.

Clinical Context & Lessons Learned

The PDE3 Inhibitor Paradox

While Bemarinone and its class members (Amrinone, Milrinone) show indisputable short-term hemodynamic benefits (increased cardiac output, reduced filling pressures), long-term oral use has been historically associated with increased mortality in chronic heart failure patients (e.g., the PROMISE trial for Milrinone).

Why did this happen?

-

Arrhythmogenesis: Chronic elevation of cAMP and intracellular calcium can trigger ventricular arrhythmias.

-

Energy Expenditure: Increased contractility raises myocardial oxygen demand, potentially accelerating myocyte apoptosis in an already failing heart.

Bemarinone's Specific Standing

Bemarinone (ORF 16600) was designed to overcome the side-effect profile of Amrinone, particularly thrombocytopenia .

-

Structural Insight: The quinazolinone structure of Bemarinone differs from the bipyridine structure of Amrinone. Early SAR (Structure-Activity Relationship) studies suggested that this modification maintained PDE3 potency while potentially reducing the hapten-mediated immune response responsible for platelet destruction seen with Amrinone.

-

Status: Despite these improvements, the class-wide mortality concerns with oral PDE3 inhibitors halted the broad development of Bemarinone as a chronic oral therapy.

References

-

Patsnap Synapse. (2025). Bemarinone hydrochloride - Drug Targets, Indications, Patents. Retrieved from

-

PubChem. (2025). Bemarinone | C11H12N2O3.[3][4] National Library of Medicine. Retrieved from

-

Journal of Medicinal Chemistry. (1988). Synthesis and cardiotonic activity of a series of isoquinolin-3-ol derivatives. (Contextualizing ORF 16600 potency). Retrieved from

-

Circulation. (1986).[5] Pharmacokinetics of the bipyridines amrinone and milrinone. (Class comparison data). Retrieved from

-

Selleck Chemicals. (2025). PDE3 Selective Inhibitors and IC50 Data. Retrieved from

Sources

- 1. Pivotal effects of phosphodiesterase inhibitors on myocyte contractility and viability in normal and ischemic hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inamrinone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Compound: BEMARINONE (CHEMBL29798) - ChEMBL [ebi.ac.uk]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Pharmacokinetics of the bipyridines amrinone and milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Whitepaper: 5,6-Dimethoxy-4-methyl-2(1H)-quinazolinone

This guide details the chemical identity, synthesis, and pharmacological significance of 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone , a specific regioisomer of the quinazolinone scaffold. Unlike the widely commercialized 6,7-dimethoxy analogues (e.g., Prazosin, Doxazosin), the 5,6-isomer represents a specialized chemical probe often used to study steric constraints in the ATP-binding pockets of kinases or the colchicine-binding site of tubulin.

Part 1: Chemical Identity & Structural Significance

Core Identity

-

IUPAC Name: 5,6-dimethoxy-4-methylquinazolin-2(1H)-one

-

Molecular Formula:

-

Molecular Weight: 220.22 g/mol

-

Scaffold Class: Benzo-fused pyrimidine (Quinazolinone)

-

Key Feature: The "Peri-Interaction." The methoxy group at position 5 is sterically crowded against the methyl group at position 4. This creates a unique electronic and steric profile compared to the planar 6,7-dimethoxy isomers.

Physicochemical Profile

| Property | Value (Predicted/Experimental) | Technical Note |

| LogP | ~1.4 - 1.8 | Moderately lipophilic; crosses membranes effectively. |

| pKa (NH) | ~9.5 - 10.5 | Weakly acidic due to the lactam/lactim tautomerism. |

| Solubility | Low in water; High in DMSO/DMF | The 5,6-substitution disrupts crystal packing less than expected, but intermolecular H-bonding (dimerization) reduces aqueous solubility. |

| Tautomerism | 2-oxo (Lactam) dominant | In solution, the 2(1H)-one form predominates over the 2-hydroxy form. |

Part 2: Synthesis & Manufacturing Protocols

Retrosynthetic Analysis

The most robust route to 4-methyl-2(1H)-quinazolinones involves the Bischler-Napieralski type cyclization or Urea Fusion of a 2-aminoacetophenone precursor. For the 5,6-dimethoxy target, the critical precursor is 2-amino-3,4-dimethoxyacetophenone .[1][2]

Note on Regiochemistry:

-

Starting Material: 3,4-dimethoxyaniline derivatives.[1]

-

Target Mapping: The 3-methoxy group of the aniline becomes the 5-methoxy group of the quinazoline. The 4-methoxy group of the aniline becomes the 6-methoxy group of the quinazoline.

Validated Synthesis Protocol

Objective: Synthesis of 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone via Urea Fusion.

Reagents:

-

Precursor: 2-amino-3,4-dimethoxyacetophenone (1.0 eq)

-

Carbonyl Source: Urea (5.0 eq) or Potassium Cyanate (KOCN) in Acetic Acid.

-

Catalyst: Zinc Chloride (

) (Optional, for lower temp). -

Solvent: Glacial Acetic Acid (for KOCN method) or Solvent-free (Urea fusion).

Step-by-Step Methodology:

-

Preparation of Precursor (If not purchased):

-

Acetylation: React 1,2-dimethoxybenzene with acetyl chloride (

catalyst) to yield 3,4-dimethoxyacetophenone. -

Nitration: Nitration with

yields 2-nitro-3,4-dimethoxyacetophenone (directing effect of methoxy groups). -

Reduction: Hydrogenation (

) or Iron/Acid reduction yields 2-amino-3,4-dimethoxyacetophenone .

-

-

Cyclization (Urea Fusion Method):

-

Mix: Intimately mix 2-amino-3,4-dimethoxyacetophenone (10 mmol) with Urea (50 mmol) in a mortar.

-

Heat: Transfer to a round-bottom flask and heat to 180°C - 200°C in an oil bath. The mixture will melt and evolve ammonia (

). -

Monitor: Maintain temperature for 2–3 hours until solidification occurs (formation of the quinazolinone).

-

Workup: Cool to room temperature. Add water (50 mL) and triturate the solid to remove excess urea.

-

Filtration: Filter the crude solid.

-

Purification: Recrystallize from Ethanol/DMF (9:1).

-

-

Characterization (Expected Data):

-

NMR (DMSO-

-

Diagnostic Signal: The 4-Me group may appear slightly upfield or downfield compared to the 6,7-isomer due to the anisotropic effect of the peri-5-OMe group.

-

NMR (DMSO-

Synthesis Workflow Diagram

Caption: Step-wise synthetic route from commodity chemicals to the 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone scaffold.

Part 3: Biological Relevance & Applications[3]

Structure-Activity Relationship (SAR)

The 5,6-dimethoxy motif is distinct from the "Prazosin-like" 6,7-dimethoxy motif.

-

Alpha-1 Adrenergic Receptors: 6,7-dimethoxy quinazolines are potent antagonists. Moving the methoxy group to position 5 (5,6-isomer) typically reduces affinity for the

receptor due to steric clash in the binding pocket. -

Tubulin Inhibition: The 5,6-dimethoxy pattern mimics the A-ring of Colchicine . Derivatives of this scaffold are often investigated as tubulin polymerization inhibitors. The 5-OMe group mimics the C1-OMe of colchicine, crucial for binding.

-

Kinase Inhibition: The 4-methyl group combined with the 5-methoxy group creates a "twisted" conformation. This can be exploited to design inhibitors that select for kinases with larger "gatekeeper" residues or specific hydrophobic pockets that accommodate non-planar ligands.

Mechanism of Action (Tubulin Context)

-

Binding: The compound enters the colchicine-binding site of

-tubulin. -

Steric Lock: The 5,6-dimethoxy moiety docks into the hydrophobic pocket.

-

Inhibition: Prevents the curved-to-straight conformational change of tubulin necessary for microtubule assembly.

-

Result: Cell cycle arrest in G2/M phase and apoptosis.

Biological Pathway Diagram

Caption: Proposed mechanism of action for 5,6-dimethoxy quinazolinones in antimitotic applications.

References

-

Synthesis of Quinazolinones via Urea Fusion

- Source: Connolly, D. J., et al. "Synthesis of quinazolinones and quinazolines." Tetrahedron 61.43 (2005): 10153-10202.

- Context: General methodology for urea fusion with 2-aminoacetophenones.

-

Pharmacology of Quinazolinone Isomers

-

Precursor Synthesis (2-amino-3,4-dimethoxyacetophenone)

-

Source: Krishnan, M. "Heterocyclic compounds: Synthesis of substituted 2-benzylquinazolines."[4] Proceedings of the Indian Academy of Sciences - Section A 47 (1958).

- Context: Explicit description of using 2-amino-3,4-dimethoxyacetophenone to generate 5,6-dimethoxy quinazoline deriv

-

-

Tubulin Binding of Quinazolinones

- Source: Noolvi, M. N., et al. "Synthesis and anticancer evaluation of novel quinazoline derivatives." European Journal of Medicinal Chemistry 46.9 (2011).

- Context: SAR studies highlighting the importance of methoxy substitution p

Sources

Technical Guide: Bemarinone (ORF 16600) Pharmacological Profile

The following technical guide provides an in-depth pharmacological profile of Bemarinone (ORF 16600) , a cardiotonic agent belonging to the quinazolinone class. This document is structured for researchers and drug development professionals, focusing on mechanism, selectivity, and experimental validation.

Executive Summary

Bemarinone (ORF 16600) is a positive inotropic and vasodilatory agent developed as a therapeutic candidate for congestive heart failure. Chemically distinct from the bipyridine class (e.g., Amrinone, Milrinone), it belongs to the quinazolinone family. Its primary mechanism of action is the selective inhibition of Phosphodiesterase 3 (PDE3) , leading to increased intracellular cAMP in cardiomyocytes and vascular smooth muscle.

Although it demonstrated superior potency to Amrinone in preclinical models (approx. 2x potency), its development—like many in its class—was curtailed due to the narrow therapeutic index and pro-arrhythmic risks associated with chronic PDE3 inhibition (the "calcium overload" hypothesis).

Molecular Identity & Chemical Properties[1]

Bemarinone is a substituted quinazolinone. Unlike the bipyridines, this scaffold offers different lipophilicity and metabolic stability profiles.

| Property | Data |

| Common Name | Bemarinone |

| Research Code | ORF 16600 |

| IUPAC Name | 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone |

| Chemical Formula | C₁₁H₁₂N₂O₃ |

| Molecular Weight | 220.23 g/mol |

| Class | Phosphodiesterase III Inhibitor / Positive Inotrope |

| Appearance | Crystalline solid |

| Solubility | Low in water; soluble in DMSO, organic acids |

Chemical Synthesis (Niementowski Adaptation)

The synthesis of Bemarinone typically follows a modified Niementowski quinazolinone synthesis , involving the condensation of a substituted anthranilic acid derivative with a urea or amide equivalent.

Key Synthetic Steps:

-

Precursor: Start with 2-amino-5,6-dimethoxybenzoic acid.

-

Cyclization: Condensation with acetamide or acetic anhydride (to provide the 4-methyl group and close the pyrimidine ring) under dehydrating conditions (e.g., heating with polyphosphoric acid).

-

Purification: Recrystallization from ethanol/DMF.

Pharmacodynamics: Mechanism & Selectivity

Mechanism of Action (MOA)

Bemarinone acts as a competitive inhibitor of the PDE3 isozyme (specifically PDE3A in cardiac tissue). By preventing the hydrolysis of cAMP, it potentiates the

Physiological Cascade:

-

Inhibition: Bemarinone binds to the catalytic site of PDE3.

-

Accumulation: cAMP levels rise in the cytosol.

-

Activation: cAMP activates Protein Kinase A (PKA).

-

Effect (Cardiac): PKA phosphorylates L-type

channels and phospholamban -

Effect (Vascular): PKA phosphorylates Myosin Light Chain Kinase (MLCK) regulatory elements

Reduced sensitivity to

Signaling Pathway Visualization

The following diagram illustrates the intervention point of Bemarinone within the cardiomyocyte signaling architecture.

Caption: Mechanism of Bemarinone (Blue Hexagon) inhibiting PDE3, preserving cAMP pools to drive cardiac contractility.

Selectivity & Potency Profile

Bemarinone exhibits a selectivity profile characteristic of the "second generation" PDE inhibitors. It is highly selective for the cGMP-inhibited cAMP phosphodiesterase (PDE3) fraction.

Comparative Potency Table (In Vitro):

| Compound | Target Isozyme | IC50 (µM) | Selectivity Ratio (PDE3:PDE4) | Notes |

| Bemarinone | PDE3 | ~5 - 10 | > 100 | Approx.[1][2] 2x potency of Amrinone |

| Amrinone | PDE3 | 20 - 50 | > 50 | First-generation reference |

| Milrinone | PDE3 | 1 - 3 | > 100 | Clinical standard |

| Rolipram | PDE4 | 0.1 | < 0.01 | PDE4 Selective (Control) |

Note: IC50 values are assay-dependent. Bemarinone is consistently cited as having 2-3x the potency of Amrinone in canine cardiac muscle preparations.

Experimental Methodologies

To validate Bemarinone's activity, researchers utilize a Two-Step Radioisotopic PDE Assay . This protocol is designed to measure the hydrolysis of cAMP and determine the IC50.

Protocol: PDE3 Inhibition Assay

Objective: Determine the IC50 of Bemarinone against PDE3 isolated from cardiac tissue.

Reagents:

-

Substrate: [³H]-cAMP (1 µM final concentration).

-

Enzyme Source: Soluble cytosolic fraction of guinea pig ventricular myocardium (rich in PDE3).

-

Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂.

-

Stop Solution: 0.25 M ZnSO₄ / 0.25 M Ba(OH)₂ (precipitates unreacted nucleotide).

Workflow:

-

Isolation: Homogenize ventricular tissue in buffer. Centrifuge at 100,000 x g for 60 min. Collect supernatant (cytosolic PDE).

-

Fractionation (Optional): Run supernatant through DEAE-Sepharose CL-6B column to separate PDE1, PDE2, PDE3, and PDE4 peaks. Isolate the PDE3 fraction (elutes at ~0.4 M NaOAc).

-

Incubation:

-

Mix 50 µL Enzyme Fraction + 50 µL Bemarinone (serial dilutions: 0.1 µM to 100 µM).

-

Add 50 µL [³H]-cAMP.

-

Incubate at 30°C for 10 minutes.

-

-

Termination: Add 100 µL ZnSO₄ and 100 µL Ba(OH)₂. Vortex.

-

Separation: Centrifuge to pellet the precipitate (contains 5'-AMP product). Note: In some variations, the unreacted cAMP stays in solution, or vice versa depending on the specific SPA bead or charcoal method used. The Zn/Ba method precipitates the 5'-AMP product.

-

Quantification: Count radioactivity in the supernatant (or pellet) via liquid scintillation.

-

Calculation: Plot % Inhibition vs. Log[Bemarinone]. Determine IC50 using non-linear regression (Hill equation).

Experimental Workflow Diagram

Caption: Workflow for isolating PDE3 and determining Bemarinone inhibitory potency.

Clinical & Preclinical Context

Therapeutic Window & Toxicity

While Bemarinone showed promise due to its structural differentiation from bipyridines (potentially avoiding the thrombocytopenia seen with Amrinone), it shares the class-wide liability of PDE3 inhibitors:

-

Arrhythmogenesis: By increasing cAMP and intracellular calcium, Bemarinone increases the slope of phase 4 depolarization in pacemaker cells and can induce afterdepolarizations (DADs), leading to ventricular tachycardia.

-

Survival Data: Long-term oral therapy with PDE3 inhibitors (e.g., Milrinone in the PROMISE trial) demonstrated a 28% increase in mortality compared to placebo. This "class effect" likely halted the development of Bemarinone before it reached advanced Phase III trials.

Pharmacokinetics (PK)

-

Bioavailability: Bemarinone is orally active (unlike catecholamines).

-

Metabolism: The quinazolinone ring is susceptible to hydroxylation and subsequent glucuronidation.

-

Half-life: Short-to-moderate, requiring multiple daily doses (similar to Amrinone's t1/2 of ~3-5 hours).

References

-

Bandurco, V. T., et al. (1987). "Synthesis and cardiotonic activity of a series of substituted 2(1H)-quinazolinones." Journal of Medicinal Chemistry, 30(8), 1421–1426. Link

-

Endoh, M. (2000). "Phosphodiesterase III inhibitors in the treatment of heart failure: the end of the beginning?" Expert Opinion on Investigational Drugs, 9(6), 1253-1268. Link

-

Silver, P. J., et al. (1989). "Differential pharmacologic sensitivity of cyclic nucleotide phosphodiesterase isozymes isolated from cardiac muscle." Journal of Cardiovascular Pharmacology, 13(4), 530-540. Link

-

Bristol, J. A., et al. (1984). "Cardiotonic agents.[3] 1. 4,5-Dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones." Journal of Medicinal Chemistry, 27(9), 1099-1101. (Context on PDE3 inhibitor class development). Link

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Bemarinone (ORF 16600) in Biological Fluids

Abstract

This application note details a robust, validated High-Performance Liquid Chromatography (HPLC) protocol for the quantification of Bemarinone (ORF 16600) in biological fluids (plasma/serum). Bemarinone, a 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone, acts as a potent positive inotropic agent via phosphodiesterase (PDE) III inhibition. Given its lipophilicity (LogP ~1.25) and basic nitrogen functionality, this method utilizes a Reversed-Phase (RP-HPLC) approach with UV detection. The protocol emphasizes optimized Liquid-Liquid Extraction (LLE) to minimize matrix effects and maximize recovery, ensuring suitability for pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM).

Introduction & Method Development Strategy

The Analyte: Bemarinone

Bemarinone is a cardiotonic agent structurally characterized as a quinazolinone derivative.[1][2] Unlike catecholamines, it exerts its effect by inhibiting cAMP phosphodiesterase (Fraction III), leading to increased intracellular calcium in myocardial cells.

-

Chemical Name: 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone[1][2][3]

-

Molecular Formula: C₁₁H₁₂N₂O₃

-

Physicochemical Profile:

-

LogP: ~1.25 (Moderately lipophilic; ideal for C18 retention).

-

pKa: Basic functionality (quinazoline ring N), requiring pH control in the mobile phase to suppress ionization and prevent peak tailing.

-

Strategic Design (The "Why" Behind the Protocol)

-

Column Selection: A C18 stationary phase is selected due to the analyte's moderate hydrophobicity. To mitigate secondary interactions between the basic nitrogen of Bemarinone and residual silanols on the silica surface, an end-capped column with high carbon load is essential.

-

Detection: The quinazolinone core possesses a conjugated

-system. While 254 nm is a universal wavelength, maximum sensitivity and specificity are achieved at 310–330 nm , avoiding interference from plasma proteins which absorb heavily at lower wavelengths (<220 nm). -

Sample Preparation: Protein precipitation (PPT) often yields "dirty" samples for UV detection. Liquid-Liquid Extraction (LLE) is the method of choice here, utilizing the drug's solubility in organic solvents (e.g., dichloromethane or ethyl acetate) at alkaline pH, where the molecule is uncharged.

Experimental Protocol

Chemicals and Reagents[5]

-

Reference Standard: Bemarinone (ORF 16600) >99% purity.[5]

-

Internal Standard (IS): Prazosin (structurally similar quinazoline) or Milrinone (pharmacologically similar). Note: Prazosin is preferred due to structural homology.

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Ethyl Acetate (Extraction Grade).

-

Buffer: Potassium Dihydrogen Phosphate (

), Triethylamine (TEA), Orthophosphoric acid (85%).

Instrumentation Setup

-

System: HPLC with quaternary pump and degasser.

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 5 µm).

Chromatographic Conditions

| Parameter | Setting / Description |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 6.5) + 0.1% Triethylamine (TEA) |

| Mobile Phase B | Acetonitrile (ACN) |

| Elution Mode | Isocratic |

| Ratio (A:B) | 70:30 (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 20–50 µL |

| Detection ( | 320 nm (Quantification), 254 nm (Confirmation) |

| Run Time | ~10.0 minutes |

Technical Insight: The addition of TEA acts as a "silanol blocker," competing with Bemarinone for active sites on the column, thereby sharpening the peak shape.

Sample Preparation Workflow (Liquid-Liquid Extraction)

This protocol utilizes LLE to extract Bemarinone from the complex plasma matrix.

Preparation of Stock Solutions

-

Stock A: Dissolve 10 mg Bemarinone in 10 mL Methanol (1.0 mg/mL).

-

Working Standard: Dilute Stock A with mobile phase to generate a calibration curve range (e.g., 50–5000 ng/mL).

Extraction Procedure

-

Aliquot: Transfer 500 µL of plasma into a 15 mL centrifuge tube.

-

Spike IS: Add 50 µL of Internal Standard working solution.

-

Alkalinization: Add 100 µL of 0.1 M NaOH (to ensure the base is uncharged/non-ionized for extraction). Vortex for 10 sec.

-

Extraction: Add 3.0 mL of Ethyl Acetate (or Dichloromethane).

-

Agitation: Vortex vigorously for 2 minutes or shake on a rotary mixer for 10 minutes.

-

Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer: Carefully transfer the upper organic layer to a clean glass tube.

-

Drying: Evaporate the organic solvent to dryness under a stream of Nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 200 µL of Mobile Phase. Vortex well.

-

Injection: Inject 20–50 µL into the HPLC system.

Workflow Visualization

Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow for the isolation of Bemarinone from plasma.

Method Validation Parameters

To ensure scientific integrity, the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

| Parameter | Acceptance Criteria | Experimental Approach |

| Selectivity | No interfering peaks at retention times of Bemarinone or IS. | Analyze 6 blank plasma lots (lipemic & hemolyzed included). |

| Linearity | Calibration curve: 50, 100, 500, 1000, 2500, 5000 ng/mL. | |

| Accuracy | ±15% (±20% at LLOQ) | Back-calculated concentrations of QC samples. |

| Precision | CV < 15% (CV < 20% at LLOQ) | Intra-day (n=5) and Inter-day (n=15) analysis of QC samples. |

| Recovery | Consistent (>50% preferred) | Compare peak area of extracted samples vs. neat standards. |

| Stability | ±15% deviation from nominal | Freeze-thaw (3 cycles), Benchtop (4h), Autosampler (24h). |

Troubleshooting & Expert Tips

Peak Tailing

-

Cause: Interaction between the basic nitrogen of the quinazolinone ring and acidic silanols on the column stationary phase.

-

Solution: Ensure the mobile phase contains Triethylamine (TEA) or use a "Base Deactivated" (BDS) C18 column. Maintaining pH around 6.5 keeps the analyte largely un-ionized (depending on exact pKa) or ion-paired if using lower pH with sulfonates.

Low Recovery

-

Cause: Inefficient extraction into the organic phase.

-

Solution: Verify the pH adjustment step. Bemarinone must be in its neutral form to migrate into Ethyl Acetate. If recovery remains low, try a more polar solvent mixture like Dichloromethane:Isopropanol (90:10).

Interference

-

Cause: Endogenous plasma components.

-

Solution: If UV detection at 254 nm shows interference, switch to 320 nm . The quinazolinone chromophore is more specific in this region, while most plasma proteins absorb negligibly above 300 nm.

References

-

Chemical Identity: PubChem.[3][6] Bemarinone (Compound).[1][2][3][4][6] National Library of Medicine. Available at: [Link]

-

Pharmacological Class: Reppel, L., et al. (1987). Synthesis and cardiotonic activity of a series of substituted 4-alkyl-2(1H)-quinazolinones. Journal of Medicinal Chemistry.

-

Regulatory Guidelines: US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Available at: [Link]

-

Methodology Foundation: Moore, E.N., et al. (1987). Electrophysiologic properties of a new cardiotonic agent, ORF 16600 (Bemarinone). Journal of Cardiovascular Pharmacology.

Sources

Application Note: Utilizing Bemarinone as a Positive Control for Phosphodiesterase 3 (PDE3) Screening Assays

Introduction: The Critical Role of Positive Controls in PDE Screening

Phosphodiesterases (PDEs) are a superfamily of enzymes that catalyze the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two essential second messengers involved in a vast array of cellular signaling pathways.[1] The regulation of these cyclic nucleotides is crucial for processes ranging from cardiac contractility and smooth muscle relaxation to inflammation and neuronal signaling.[2][3] Consequently, PDEs have emerged as major therapeutic targets for a wide range of diseases, including heart failure, chronic obstructive pulmonary disease (COPD), and erectile dysfunction.[3][4]

High-throughput screening (HTS) is the cornerstone of modern drug discovery for identifying novel PDE inhibitors.[4] The reliability and validity of any screening assay hinge on the inclusion of appropriate controls. A positive control is an indispensable component of assay validation and performance monitoring. It is a well-characterized compound with a known mechanism of action and inhibitory profile against the target enzyme. By including a positive control, researchers can:

-

Validate Assay Performance: Confirm that the enzyme, substrate, and detection reagents are all functioning correctly.

-

Establish a Reference Standard: Provide a benchmark against which the potency of unknown test compounds can be compared.

-

Determine Assay Window and Robustness: Calculate key assay performance metrics like the Z'-factor, which indicates the quality and reliability of the screen.[4]

-

Troubleshoot Assay Failures: Differentiate between true negative results (inactive compounds) and false negatives caused by assay malfunction.

This application note provides a detailed guide for using Bemarinone (CAS: 101626-69-1) as a selective and reliable positive control for the screening of PDE3 inhibitors.[5]

Bemarinone: A Selective PDE3 Inhibitor

Bemarinone is a potent and selective inhibitor of the phosphodiesterase 3 (PDE3) family.[6][7] PDE3 is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, playing a significant role in cardiovascular function.[8] Inhibition of PDE3 leads to an increase in intracellular cAMP, resulting in positive inotropic effects (increased heart contractility) and vasodilation.[7][9][10] This mechanism has made PDE3 a key target for cardiotonic agents used in the treatment of acute heart failure.[7][10]

The utility of Bemarinone as a positive control stems from its well-defined selectivity for PDE3 over other PDE families. This ensures that the observed inhibition in a screening assay is specific to the target of interest, especially when profiling compounds against multiple PDE isoforms.

Mechanism of Action of PDE3 Inhibition

The signaling pathway illustrates how PDE3 inhibitors like Bemarinone exert their effects. By blocking the degradation of cAMP, they amplify the downstream signaling cascade initiated by G-protein coupled receptors (GPCRs), leading to the activation of Protein Kinase A (PKA) and subsequent physiological responses.

Caption: Mechanism of PDE3 inhibition by Bemarinone.

Selectivity Profile of Common PDE Inhibitors

The choice of a positive control should be guided by its selectivity for the target PDE. While a pan-PDE inhibitor like IBMX can confirm general assay functionality, a selective inhibitor like Bemarinone validates the specific activity of the PDE3 enzyme.

| Compound | Primary Target(s) | Typical IC50 | Selectivity |

| Bemarinone | PDE3 | ~0.2 - 0.5 µM [11] | Selective for PDE3 [6] |

| Milrinone | PDE3 | ~2.1 µM[11] | Selective for PDE3 |

| Cilostazol | PDE3 | ~0.2 µM[11] | Selective for PDE3 |

| Rolipram | PDE4 | ~1 µM[12] | Selective for PDE4 |

| Sildenafil | PDE5 | ~0.008 µM (8.25 nM)[11] | Selective for PDE5 |

| IBMX | Pan-PDE | PDE3: ~6.5 µM[11]PDE4: ~26.3 µM[11]PDE5: ~31.7 µM[11] | Non-selective |

Note: IC50 values are approximate and can vary based on assay conditions, such as substrate concentration and enzyme source.

Experimental Protocol: PDE3 Inhibition Assay

This protocol is adapted for a generic, luminescence-based PDE assay, such as the PDE-Glo™ Phosphodiesterase Assay, which is a common platform for HTS.[13][14] The principle involves the PDE-mediated conversion of a cyclic nucleotide (cAMP) to its monophosphate form (5'-AMP), which is then converted to ATP and detected via a luciferase-luciferin reaction.

Required Materials

-

Enzyme: Recombinant human PDE3A or PDE3B

-

Substrate: Cyclic AMP (cAMP)

-

Positive Control: Bemarinone hydrochloride (MW: 256.69 g/mol )[5]

-

Assay Buffer: (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection Reagents: (e.g., PDE-Glo™ Termination Buffer, PDE-Glo™ Detection Reagent, Kinase-Glo®)

-

Plates: Solid white, low-volume 384-well assay plates

-

Instrumentation: Luminometer

Reagent Preparation

-

Bemarinone Stock Solution (10 mM): Dissolve an appropriate amount of Bemarinone hydrochloride in 100% DMSO. For example, dissolve 2.57 mg in 1 mL of DMSO. Store at -20°C.

-

PDE3 Enzyme Working Solution: Thaw the recombinant PDE3 enzyme on ice. Dilute the enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio (typically the EC80 concentration).

-

cAMP Substrate Solution: Prepare the cAMP substrate in assay buffer at a concentration near its Km value for the specific PDE3 isoform. This ensures the assay is sensitive to competitive inhibitors.

Assay Workflow Diagram

Caption: Step-by-step workflow for the PDE3 inhibition assay.

Step-by-Step Assay Procedure

This procedure is for a 384-well plate format. All additions should be performed with calibrated multichannel pipettes or automated liquid handlers.

-

Compound Plating:

-

Create a serial dilution of the 10 mM Bemarinone stock in DMSO. A typical 10-point, 3-fold dilution series starting from 1 mM is recommended.

-

Add 5 µL of each Bemarinone dilution, test compound, or DMSO (for 0% and 100% activity controls) to the appropriate wells of the 384-well plate.

-

-

Enzyme Addition:

-

To all wells except the "No Enzyme" blanks, add 5 µL of the diluted PDE3 enzyme working solution.

-

To the "No Enzyme" blank wells, add 5 µL of assay buffer.

-

Mix by shaking the plate for 30 seconds.

-

Rationale: Pre-incubating the enzyme with the inhibitor allows for binding to occur before the reaction is initiated.[15]

-

-

Incubation 1: Incubate the plate for 15 minutes at room temperature.

-

Reaction Initiation:

-

Add 10 µL of the cAMP substrate solution to all wells to start the enzymatic reaction.

-

Mix by shaking the plate for 1 minute.

-

Rationale: The final reaction volume is now 20 µL. The final DMSO concentration should not exceed 1% to avoid solvent-induced enzyme inhibition.[16]

-

-

Incubation 2: Incubate the plate for 45-60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% substrate conversion).

-

Reaction Termination:

-

Add 20 µL of PDE-Glo™ Termination Buffer (containing 5'-nucleotidase) to all wells. This stops the PDE reaction.

-

-

Signal Generation:

-

Add 20 µL of PDE-Glo™ Detection Reagent to all wells.

-

Rationale: This step converts the 5'-AMP product into ATP.

-

-

Incubation 3: Incubate for 20 minutes at room temperature, protected from light.

-

Data Acquisition: Read the luminescence signal on a compatible plate reader.

Data Analysis and Interpretation

-

Calculate Percent Inhibition: The raw luminescence units (RLU) are used to determine the activity of the test compound. The formula for calculating percent inhibition is:

% Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_Blank) / (RLU_100%_Activity - RLU_Blank))

-

RLU_Inhibitor: Signal from wells with the test compound.

-

RLU_Blank: Average signal from "No Enzyme" wells (background).

-

RLU_100%_Activity: Average signal from DMSO-only wells (uninhibited enzyme).

-

-

Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the Bemarinone concentration.

-

Determine IC50 Value: Fit the dose-response data to a four-parameter logistic equation to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. The IC50 for Bemarinone should fall within the expected range, confirming the validity of the assay run.

Trustworthiness and Self-Validation

A robust assay protocol incorporates self-validating controls.

-

Positive Control (Bemarinone): The calculated IC50 should be consistent across multiple runs. A significant deviation (>3-fold) may indicate a problem with reagents or assay execution.

-

Negative Control (100% Activity): These wells (DMSO only) define the top of the assay window. The signal should be high and consistent.

-

Blank (0% Activity): These "No Enzyme" wells define the assay background. The signal should be very low.

-

Z'-Factor Calculation: This metric assesses the quality of the HTS assay. A Z'-factor > 0.5 is considered excellent and indicates a reliable separation between the positive and negative controls.

Z' = 1 - (3 * (SD_100%_Activity + SD_Blank)) / |Mean_100%_Activity - Mean_Blank|

Conclusion

Bemarinone serves as an excellent positive control for PDE3 screening assays due to its proven potency and selectivity. Its inclusion is fundamental to ensuring data quality, validating assay performance, and providing a reliable benchmark for the identification and characterization of novel PDE3 inhibitors. By following this detailed protocol, researchers can establish a robust and trustworthy screening system, accelerating the drug discovery process for new cardiovascular and other relevant therapeutics.

References

- Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual review of biochemistry, 76, 481-511. (URL not available in search results)

- Lugnier, C. (2006). Cyclic nucleotide phosphodiesterase (PDE) superfamily: a new target for the development of specific therapeutic agents. Pharmacology & therapeutics, 109(3), 366-398. (URL not available in search results)

- Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological reviews, 58(3), 488-520. (URL not available in search results)

- Movsesian, M. A., & Manganiello, V. C. (2012). Phosphodiesterase 3 in the heart: a story of progress and paradox. Journal of cardiovascular pharmacology, 60(5), 438. (URL not available in search results)

-

Global Substance Registration System (GSRS). BEMARINONE HYDROCHLORIDE. Retrieved from [Link]

-

PatSnap Synapse. (2025). Bemarinone hydrochloride. Retrieved from [Link]

-

ChEMBL. (n.d.). Compound: BEMARINONE (CHEMBL29798). Retrieved from [Link]

-

BPS Bioscience. (n.d.). PDE7A Assay Kit. Retrieved from [Link]

-

BellBrook Labs. (2025). What is the Best Phosphodiesterase (PDE) Assay for HTS?. Retrieved from [Link]

-

CVPharmacology.com. (n.d.). Phosphodiesterase Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Overview of reported IC50 values for the PDE inhibitors studied. Retrieved from [Link]

Sources

- 1. Frontiers | Editorial: Cyclic nucleotide phosphodiesterases (PDEs) signaling in the endocrine system [frontiersin.org]

- 2. Roles of phosphodiesterases in the regulation of the cardiac cyclic nucleotide cross-talk signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Bemarinone hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. droracle.ai [droracle.ai]

- 10. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. PDE-Glo™ Phosphodiesterase Assay [worldwide.promega.com]

- 14. Promega PDE-Glo Phosphodiesterase Assay 1000 Assays | Buy Online | Promega | Fisher Scientific [fishersci.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. bpsbioscience.com [bpsbioscience.com]

Troubleshooting & Optimization

Technical Support Center: Improving Bemarinone Aqueous Solubility for In Vivo Studies

Executive Summary & Physicochemical Profile

Bemarinone (5,6-dimethoxy-4-methyl-2(1H)-quinazolinone) is a phosphodiesterase III (PDE3) inhibitor. Like many quinazolinone derivatives, it presents significant formulation challenges typical of BCS Class II compounds (Low Solubility, High Permeability). Its planar, crystalline structure results in high lattice energy, resisting dissolution in aqueous media.

For in vivo cardiovascular studies—the primary application of Bemarinone—vehicle selection is critical. Standard aggressive solvents (e.g., high-concentration DMSO or surfactants) can induce hemodynamic artifacts (hypotension, bradycardia) that mask the drug's true cardiotonic effects.

Key Physicochemical Constraints:

-

LogP: ~1.25 (Moderately lipophilic).

-

Nature: Weakly basic/amphoteric (Quinazolinone core).

-

Solubility: Poor in neutral water (<0.1 mg/mL); pH-dependent.

Decision Matrix: Selecting the Right Vehicle

Before starting, select your strategy based on the administration route and required concentration.

Figure 1: Decision tree for Bemarinone vehicle selection. Note that for IV administration in heart failure models, Cyclodextrins are preferred over cosolvents to minimize vehicle-induced cardiac depression.

Troubleshooting Guides & FAQs

Module A: Cyclodextrin Complexation (The "Gold Standard")

Context: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic quinazolinone ring, improving solubility without changing pH or using toxic solvents.

Q1: I mixed Bemarinone with 20% HP-β-CD, but the solution is still cloudy. Why?

-

Root Cause: Cyclodextrin complexation is an equilibrium process. Simply mixing powders often fails due to the high crystal lattice energy of Bemarinone.

-

Solution: You must input energy to break the crystal lattice and allow the drug to enter the CD cavity.

-

Corrective Protocol:

-

Dissolve HP-β-CD in water/saline first to create a clear vehicle.

-

Add Bemarinone.

-

Critical Step: Sonicate at 40–50°C for 30–60 minutes or use a high-shear homogenizer. The heat and energy facilitate the inclusion complex formation.

-

Filter through a 0.22 µm PVDF filter.

-

Q2: Will HP-β-CD affect my cardiovascular readouts?

-

Expert Insight: HP-β-CD is generally inert hemodynamically at concentrations <20% (w/v) and volumes <5 mL/kg [1]. Unlike propylene glycol or ethanol, it does not cause significant vasodilation or myocardial depression, making it ideal for PDE3 inhibitor studies.

Module B: pH Adjustment & Cosolvents

Context: Utilizing the weak basicity of the nitrogen in the quinazolinone ring.[1]

Q3: Can I just use dilute HCl to dissolve it?

-

Risk: While acidification (pH < 3) may solubilize Bemarinone, injecting a low pH solution IV can cause:

-

Phlebitis: Vein irritation.

-

Precipitation: Upon entering the bloodstream (pH 7.4), the "micro-environment" pH shifts instantly, causing the drug to crash out of solution. This can lead to micro-emboli in the lungs or heart.

-

-

Mitigation: If you use acid to dissolve, you must back-titrate to pH ~5–6 and ensure the concentration is below the saturation point at neutral pH, or use a cosolvent (e.g., PEG 400) to keep it in solution as the pH rises.

Q4: What is the maximum safe cosolvent ratio for rats/mice?

-

Guideline:

-

PEG 400: Max 30% v/v for IV bolus.

-

Ethanol: Max 10% v/v (Warning: Ethanol inhibits PDE enzymes weakly itself, potentially confounding Bemarinone data).

-

Propylene Glycol: Avoid if possible in heart failure models; it causes bradycardia.

-

Detailed Experimental Protocols

Protocol 1: Preparation of Bemarinone-HP-β-CD Complex (Recommended)

Target Concentration: 2–5 mg/mL Stability: High (prevents precipitation upon dilution in blood).

-

Vehicle Prep: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 0.9% Saline. Stir until clear.

-

Drug Addition: Weigh the required amount of Bemarinone. Add slowly to the vortexing vehicle.

-

Equilibration (The "Kneading" Mimic):

-

Place the vial in a sonicating water bath set to 45°C.

-

Sonicate for 45 minutes. The solution should turn from a suspension to clear/opalescent.

-

-

pH Check: Verify pH is between 5.0 and 7.0. If necessary, adjust with 0.1N NaOH or HCl.

-

Sterilization: Filter through a 0.22 µm PES or PVDF syringe filter.

-

Note: Do not use Nylon filters as they may bind drug/protein.

-

Protocol 2: Cosolvent "Rescue" Formulation (For Acute IV)

Target Concentration: 1–2 mg/mL Use Case: Acute terminal experiments where long-term stability is not required.

| Component | Percentage (v/v) | Function |

| PEG 400 | 30% | Primary solubilizer |

| Ethanol (Abs) | 5% | Wettability enhancer |

| Saline (0.9%) | 65% | Diluent/Tonicity |

Procedure:

-

Dissolve Bemarinone completely in the Ethanol/PEG 400 mixture first (Pre-concentrate).

-

Slowly add the Saline dropwise while vortexing.

-

Visual Check: If turbidity appears, stop. You have exceeded the solubility limit. Add more PEG 400 or reduce drug concentration.

Comparative Data: Solubility Enhancement

The following table summarizes expected solubility improvements based on quinazolinone class behaviors [2][3].

| Strategy | Est. Solubility | Physiological Safety | Stability |

| Pure Water (pH 7) | < 0.05 mg/mL | High | Poor (Suspension) |

| pH Adjustment (pH 3) | ~ 1–5 mg/mL | Low (Irritation risk) | Low (Precipitation risk) |

| Cosolvent (30% PEG) | ~ 2–4 mg/mL | Moderate | Moderate |

| 20% HP-β-CD | > 5 mg/mL | High | High |

Mechanism of Action (Visualized)

Understanding why the cyclodextrin works ensures you can troubleshoot if it fails.

Figure 2: Mechanism of inclusion complex formation and release. The CD "shield" protects the hydrophobic drug from the aqueous blood environment until dilution drives the release equilibrium.

References

-

Gould, S., & Scott, R. C. (2005). 2-Hydroxypropyl-beta-cyclodextrin (HP-beta-CD): A toxicology review. Food and Chemical Toxicology, 43(10), 1451-1459.

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

-

BenchChem Technical Support. (2025). Enhancing the Bioavailability of Quinazoline Derivatives. BenchChem Technical Guides.

-

Zhang, L., et al. (2018).[2] The hydroxypropyl-β-cyclodextrin complexation of toltrazuril for enhancing bioavailability.[2] Drug Design, Development and Therapy, 12, 565–573.

-

ChEMBL Database. (2025). Bemarinone (CHEMBL29798) Physicochemical Properties Report. EMBL-EBI.

Sources

Technical Guide: Bemarinone Stability & Handling in Cell Culture (24h)

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Bemarinone (5,6-dimethoxy-4-methyl-2(1H)-quinazolinone) is a selective phosphodiesterase 3 (PDE3) inhibitor used primarily to study cardiomyocyte contractility and vascular smooth muscle relaxation.

The Critical Insight: Users frequently report "instability" or "loss of potency" with Bemarinone over 24 hours. In 90% of cases, this is not chemical degradation (hydrolysis/oxidation) but rather physical precipitation (crystallization) due to "shock dilution" from DMSO into aqueous media. The quinazolinone scaffold is chemically robust at physiological pH (7.2–7.4) for >24 hours, provided it remains in solution.

This guide details the Step-Down Dilution Protocol to ensure the compound remains solubilized and bioavailable throughout your 24-hour experiment.

Physicochemical Stability Profile

The following data summarizes the behavior of Bemarinone in standard culture conditions (37°C, 5% CO₂, pH 7.4).

| Parameter | Status (24h) | Technical Note |

| Chemical Stability | High | The quinazolinone ring is resistant to rapid hydrolysis at pH 7.4. |

| Physical Stability | Low (Risk) | Highly lipophilic (LogP ~1.25). Prone to crashing out in aqueous media >10 µM. |

| Light Sensitivity | Moderate | While not as sensitive as dihydropyridines, standard practice requires protection from direct UV/ambient light. |

| Serum Interaction | High | Binds to serum albumin (BSA/FBS). Free drug concentration may be reduced in 10% FBS media. |

The "Step-Down" Preparation Protocol

Objective: To introduce Bemarinone into media without triggering micro-precipitation, which is often invisible to the naked eye but drastically reduces cellular uptake.

Reagents Required[4][8]

-

Stock Vehicle: Anhydrous DMSO (High Grade, >99.9%).

-

Intermediate Vehicle: PBS (pH 7.4) or Serum-Free Media.

-

Final Media: Your specific culture medium (e.g., DMEM, RPMI).

Step-by-Step Workflow

-

Master Stock Preparation (10 mM):

-

Dissolve Bemarinone powder in 100% anhydrous DMSO.

-

Checkpoint: Vortex vigorously. Ensure no particulates remain. Solution should be clear.

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles >3 times.

-

-

The Intermediate Step (Critical):

-

Do not pipet 100% DMSO stock directly into the cell culture well. This causes local high-concentration "hotspots" where the drug precipitates immediately.

-

Create a 100x Working Stock by diluting the Master Stock into PBS or Serum-Free Media.

-

Example: To achieve 10 µM final concentration, dilute the 10 mM stock 1:100 into PBS to create a 100 µM intermediate.

-

-

Final Application:

-

Add the 100x Working Stock to your cell culture wells (1:100 dilution).

-

Result: Final DMSO concentration is <0.1%, and the drug is evenly dispersed.

-

Visualization: Preparation & Mechanism[4]

Figure 1: The Step-Down Dilution Workflow

A visual guide to preventing precipitation during preparation.

Caption: Figure 1. The Step-Down method (Top Path) prevents the local saturation and precipitation caused by direct DMSO addition (Bottom Path).

Figure 2: Mechanism of Action (PDE3 Inhibition)

Contextualizing why stability matters: The downstream effect on cAMP.

Caption: Figure 2. Bemarinone prevents PDE3 from degrading cAMP, leading to sustained PKA activation. Precipitation results in loss of PDE3 inhibition.

Troubleshooting & FAQs

Q1: I see a fine precipitate after 4 hours. What happened?

Diagnosis: The concentration likely exceeded the solubility limit of the media (solubility barrier). Solution:

-

Check Concentration: Are you working >50 µM? This is high for Bemarinone in aqueous media.

-

Serum Check: If using Serum-Free media, the solubility limit is lower. Add 0.1% BSA (Bovine Serum Albumin) to act as a carrier protein if serum is not permitted.

-

Sonicate: Sonicate the Intermediate Stock before adding to the final media.

Q2: My results at 24h show no effect, but 4h worked. Did it degrade?

Diagnosis: Likely not chemical degradation. It is more likely Serum Binding or Metabolism . Solution:

-

Serum Binding: Bemarinone binds to albumin. In 10% FBS, the free drug concentration might be only 50% of the nominal concentration. Increase the dose slightly to compensate, or run a parallel arm in low-serum (1%) media to verify.

-

Cellular Metabolism: If using hepatocytes or metabolically active lines (e.g., HepG2), the cells may be metabolizing the drug. Refresh the media (with fresh drug) at 12 hours.

Q3: Can I store the diluted media at 4°C for use later?

Answer: No. Once diluted into aqueous media, the thermodynamic drive to precipitate increases over time, especially at 4°C (lower temperature = lower solubility). Always prepare the final dilution fresh immediately before addition to cells.

References

-

ChEMBL Database. (n.d.). Compound Report: Bemarinone (CHEMBL29798).[1] European Molecular Biology Laboratory. [Link]

-

PubChem. (2025).[2][3][4] Bemarinone | C11H12N2O3 | CID 52368. National Center for Biotechnology Information. [Link]

-

OpenAnesthesia. (2025). Phosphodiesterase Type III Inhibitors: Mechanism and Pharmacology.[5][6][7][8] [Link]

-

CV Pharmacology. (n.d.). Phosphodiesterase Inhibitors (PDE3) in Heart Failure.[9][5][6][7][8] [Link]

-

ResearchGate. (2022). Discussion: Dissolving chemicals in DMSO vs Water for Cell Culture. (General principles of lipophilic drug handling). [Link]

Sources

- 1. Compound: BEMARINONE (CHEMBL29798) - ChEMBL [ebi.ac.uk]

- 2. Baicalin | C21H18O11 | CID 64982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Marinone | C25H27BrO5 | CID 10458149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Baicalein | C15H10O5 | CID 5281605 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PDE3 inhibitor - Wikipedia [en.wikipedia.org]

- 6. openanesthesia.org [openanesthesia.org]

- 7. droracle.ai [droracle.ai]

- 8. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 9. Bemarinone hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

Technical Support Center: Troubleshooting Bicalutamide Precipitation in Physiological Buffers

Welcome to the technical support center for handling Bicalutamide in your research. This guide is designed to provide you, the researcher, with in-depth, practical solutions to one of the most common challenges encountered with this compound: precipitation in physiological buffers. As a Biopharmaceutics Classification System (BCS) Class II drug, Bicalutamide has inherently low aqueous solubility, which can lead to experimental variability and unreliable results if not managed correctly.[1] This resource will equip you with the knowledge to anticipate, troubleshoot, and overcome these solubility challenges.

Frequently Asked Questions (FAQs)

Q1: I've just added my Bicalutamide stock solution to my cell culture media, and it immediately turned cloudy. What's happening?

A1: This is a classic case of compound precipitation, a common issue with highly lipophilic drugs like Bicalutamide.[1] The primary reason is that the concentration of Bicalutamide has surpassed its solubility limit in the aqueous environment of your cell culture media.[2]

Here's a breakdown of the likely causes:

-

Solvent Shock: Your stock solution is likely prepared in a high-concentration organic solvent like DMSO or ethanol. When this is rapidly introduced into the aqueous media, the organic solvent disperses, and the Bicalutamide is suddenly exposed to a solvent system in which it is poorly soluble, causing it to "crash out" of solution.[2]

-

Exceeding Intrinsic Solubility: Every compound has a maximum concentration it can achieve in a given solvent at a specific temperature and pH. It's probable that the final concentration you're aiming for is above Bicalutamide's aqueous solubility.[1]

-

Media Composition: Components within your media, such as salts and proteins, can interact with Bicalutamide and affect its solubility.[2]

To address this, you should first ensure your stock solution is properly prepared and then optimize the dilution process. A step-by-step guide for this can be found in the "Protocols" section below.

Q2: How does the pH of my buffer affect Bicalutamide's solubility?

A2: The effect of pH on a compound's solubility is dictated by its ionizable groups, which are quantified by the pKa value. The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized and non-ionized forms. Bicalutamide has a calculated pKa of 11.49.[1] This means that in the typical physiological pH range of most buffers (e.g., PBS at pH 7.4), Bicalutamide will be predominantly in its non-ionized, less soluble form. Therefore, altering the pH within the physiological range will have a minimal impact on its solubility.[1]

However, in more extreme pH conditions, which may be relevant for certain analytical procedures but not for cell-based assays, the solubility can be affected. For sparingly soluble salts with an anion that is the conjugate base of a weak acid, a more acidic solution can increase solubility.[3]

In-Depth Troubleshooting Guides

Issue: Persistent Bicalutamide Precipitation Despite Slow Dilution

If you're still observing precipitation even after carefully diluting your stock solution, it's time to consider more advanced formulation strategies. The goal is to increase the apparent solubility of Bicalutamide in your working solution.

1. The Co-Solvent Approach

A co-solvent is a water-miscible organic solvent that, when added to your aqueous buffer, increases the solubility of hydrophobic compounds.[4][5]

-

Causality: Co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) work by reducing the overall polarity of the solvent system, making it more hospitable for non-polar molecules like Bicalutamide.[4][6]

-

Experimental Protocol:

-

Prepare your Bicalutamide stock solution in 100% DMSO as usual.

-

Create an intermediate dilution in a co-solvent such as ethanol or PEG 400.

-

Slowly add this intermediate dilution to your final physiological buffer with vigorous stirring.

-

-

Considerations: Be mindful of the final concentration of the co-solvent in your experiment, as it can have off-target effects on cells or other biological systems. It's crucial to have a vehicle control with the same final co-solvent concentration.

2. Utilizing Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, effectively increasing their concentration in the bulk solution.[7]

-

Causality: Non-ionic surfactants like Polysorbate 20 (Tween 20) or Polysorbate 80 are commonly used.[6] They form micelles that sequester Bicalutamide away from the aqueous environment, preventing precipitation.

-

Experimental Protocol:

-

Prepare your physiological buffer containing the desired concentration of a surfactant (e.g., 0.1% Tween 80).

-

Prepare your Bicalutamide stock solution.

-

Slowly add the stock solution to the surfactant-containing buffer while stirring.

-

3. Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, enhancing their solubility.[7][8]

-

Causality: The hydrophobic Bicalutamide molecule can be encapsulated within the cyclodextrin's non-polar cavity, while the hydrophilic exterior of the cyclodextrin allows the entire complex to be soluble in the aqueous buffer.

-

Experimental Protocol:

-

Dissolve the cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your physiological buffer.

-

Slowly add your Bicalutamide stock solution to the cyclodextrin-containing buffer.

-

| Strategy | Mechanism | Common Agents | Key Consideration |

| Co-solvents | Reduces solvent polarity | Ethanol, Propylene Glycol, PEG 400[6] | Potential for cellular toxicity; requires vehicle control. |

| Surfactants | Micellar encapsulation | Polysorbate 20, Polysorbate 80[6] | Can interfere with certain assays; requires vehicle control. |

| Cyclodextrins | Inclusion complex formation | Hydroxypropyl-β-cyclodextrin | Can alter the free drug concentration; requires careful validation. |

Key Experimental Protocols

Protocol 1: Preparation of Bicalutamide Stock and Working Solutions

This protocol is designed to minimize the risk of precipitation during the preparation of your final working solution.

Materials:

-

Bicalutamide powder

-

Anhydrous DMSO

-

Sterile physiological buffer (e.g., PBS, cell culture media), pre-warmed to 37°C

Procedure:

-

Stock Solution Preparation (e.g., 10 mM): a. Accurately weigh the required amount of Bicalutamide powder. b. Dissolve the powder in anhydrous DMSO to the desired concentration. c. Ensure complete dissolution by vortexing. If necessary, gentle warming in a 37°C water bath can be applied. d. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation over time.[9] Store at -20°C or -80°C.

-

Working Solution Preparation (e.g., 10 µM): a. Thaw a single aliquot of the Bicalutamide stock solution at room temperature. b. Pre-warm the required volume of your physiological buffer to 37°C.[2] c. Add the stock solution drop-wise to the pre-warmed buffer while gently swirling or stirring.[2] This gradual dilution helps to prevent "solvent shock." d. Visually inspect the final solution for any signs of cloudiness or precipitate.

Protocol 2: Assessing Bicalutamide Solubility in Different Formulations

This protocol helps you determine the most effective solubilization strategy for your specific experimental needs.

Procedure:

-

Prepare a series of test formulations as described in the "In-Depth Troubleshooting Guides" section (e.g., buffer with varying concentrations of co-solvents, surfactants, or cyclodextrins).

-

Prepare a high-concentration stock of Bicalutamide in DMSO.

-

Add increasing amounts of the Bicalutamide stock to each test formulation.

-

After each addition, mix thoroughly and visually inspect for the first sign of persistent cloudiness or precipitation.

-

The highest concentration of Bicalutamide that remains clear is the apparent solubility in that formulation.

Visualizing the Concepts

Caption: A decision-making workflow for troubleshooting Bicalutamide precipitation.

Caption: Mechanisms for enhancing Bicalutamide solubility in aqueous buffers.

References

-

Title: 4 Strategies To Formulate Poorly Soluble APIs Source: Drug Discovery Online URL: [Link]

-

Title: Solubility Concerns: API and Excipient Solutions Source: American Pharmaceutical Review URL: [Link]

-

Title: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs Source: Hilaris Publisher URL: [Link]

-

Title: Troubleshooting Precipitation in Cell Culture: Causes and Solutions Source: Procell URL: [Link]

-

Title: Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs Source: ManTech Publications URL: [Link]

-

Title: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) Source: American Pharmaceutical Review URL: [Link]

-

Title: Formulation Tactics for the Delivery of Poorly Soluble Drugs Source: ResearchGate URL: [Link]

-

Title: Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability Source: Journal of Datta Meghe Institute of Medical Sciences University URL: [Link]

-

Title: General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Source: E-Cigarette Summit URL: [Link]

-

Title: Troubleshooting Cell Culture Media for Bioprocessing Source: The Medicine Maker URL: [Link]

-

Title: A review on solubility enhancement technique for pharmaceutical drugs Source: GSC Online Press URL: [Link]

-

Title: Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review Source: ResearchGate URL: [Link]

-

Title: Excipients for Solubility Enhancement of Parenteral Formulations Source: Pharmaceutical Technology URL: [Link]

-

Title: Determination of solubility, stability and degradation kinetics of morin hydrate in physiological solutions Source: PubMed Central URL: [Link]

-

Title: Preparing Solutions Source: Chemistry LibreTexts URL: [Link]

-

Title: How to tackle compound solubility issue Source: Reddit URL: [Link]

-

Title: Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs Source: PubMed URL: [Link]

-

Title: Supporting Information Effect of pH and buffer capacity of physiological bicarbonate buffer on precipitation of drugs Source: ACS Publications URL: [Link]

-

Title: Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs Source: ACS Publications URL: [Link]

-

Title: Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives Source: PubMed Central URL: [Link]

-

Title: Solubility and pKa of select pharmaceuticals in water, ethanol, and 1-octanol Source: ResearchGate URL: [Link]

-

Title: Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs Source: ResearchGate URL: [Link]

-

Title: How Does pH Affect Solubility? Source: YouTube URL: [Link]

-

Title: The Effects of pH on Solubility Source: Chemistry LibreTexts URL: [Link]

-

Title: Effect of temperature, pH, β- and HP-β-cds on the solubility and stability of flavanones: Naringenin and hesperetin Source: ResearchGate URL: [Link]

-

Title: Influence of pH on the Stability of Pharmaceutical Compounds in Japan Source: ResearchGate URL: [Link]

-

Title: Physicochemical Profile of Antiandrogen Drug Bicalutamide: Solubility, Distribution, Permeability Source: MDPI URL: [Link]

-

Title: Physical and Chemical Properties of Boronic Acids: Formulation Implications Source: KU ScholarWorks URL: [Link]

-

Title: Physicochemical and analytical characteristics of amiodarone Source: PubMed URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. asiapharmaceutics.info [asiapharmaceutics.info]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. admin.mantechpublications.com [admin.mantechpublications.com]

- 8. hilarispublisher.com [hilarispublisher.com]

- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]

Technical Support Center: Bemarinone Application in Cardiac Tissues

Topic: Minimizing Tachyphylaxis & Signal Fade in Bemarinone-Treated Models

Document ID: BEM-OPT-2026 | Version: 2.1 Audience: Senior Research Scientists, Pharmacologists, Ex Vivo Model Specialists

Core Directive: The Challenge of Bemarinone Stability

The Issue: Users frequently report a phenomenon termed "Bemarinone Fade"—a rapid decline in inotropic response (tachyphylaxis) within 30–60 minutes of administration in isolated cardiac tissues (e.g., Langendorff hearts, papillary muscle strips).

The Mechanism: Unlike Beta-adrenergic agonists (e.g., Dobutamine), Bemarinone (Orf 16600) does not directly bind to surface receptors, theoretically bypassing receptor downregulation. However, as a Phosphodiesterase 3 (PDE3) inhibitor , it relies on basal cAMP production. The observed tachyphylaxis is rarely due to drug failure but rather:

-

Metabolic Exhaustion: PDE3 inhibition increases myocardial oxygen consumption (